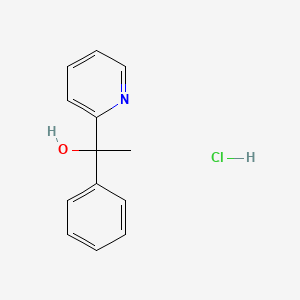

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride

Descripción

Nomenclature and Identification Parameters

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride is systematically identified through the following parameters:

| Property | Value |

|---|---|

| IUPAC Name | (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride |

| CAS Registry Number | 879671-67-7 (hydrochloride salt); 19490-92-7 (free base) |

| Molecular Formula | C₁₃H₁₃NO·HCl (hydrochloride); C₁₃H₁₃NO (free base) |

| Molecular Weight | 235.71 g/mol (hydrochloride); 199.25 g/mol (free base) |

| SMILES Notation | CC(C₁=CC=CC=C₁)(C₂=CC=CC=N₂)O.Cl |

| Key Synonyms | Doxylamine EP Impurity B; α-Methyl-α-phenyl-2-pyridinemethanol hydrochloride |

The compound is characterized by a chiral secondary alcohol core, with a phenyl group and pyridin-2-yl moiety attached to the same carbon atom. Its hydrochloride salt form enhances stability for analytical applications.

Historical Context and Development

The compound emerged as a critical impurity during the synthesis of doxylamine, a first-generation antihistamine. Early synthetic routes for doxylamine involved Grignard reactions between 2-acetylpyridine and aryl magnesium halides, which occasionally produced 1-phenyl-1-(pyridin-2-yl)ethanol as a side product. By the 2010s, regulatory agencies mandated its identification in pharmaceutical quality control, leading to standardized isolation protocols.

Key milestones:

Chemical Classification and Structural Family

The compound belongs to three structural families:

- Ethanolamines : Features a hydroxyl group (-OH) and amine-related pyridine ring.

- Arylpyridinyl Alcohols : Contains conjugated π-systems from benzene and pyridine rings, influencing UV-Vis absorption.

- Chiral Secondary Alcohols : The stereogenic center at C1 dictates its optical activity, with racemic mixtures commonly observed.

Structural analysis reveals:

Significance in Analytical Chemistry

This compound is indispensable in two analytical domains:

Pharmaceutical Impurity Profiling

Reference Material Applications

- Used to calibrate mass spectrometers in metabolomic studies of antihistamines.

- Enables NMR spectral libraries (notable signals: δ 1.65 ppm for -CH₃, δ 8.52 ppm for pyridine H-6).

Table: Key Analytical Parameters

| Technique | Conditions | Detection Limit |

|---|---|---|

| HPLC | C18 column, 40:60 acetonitrile:buffer (pH 3.0) | 0.1 μg/mL |

| GC-MS | DB-5MS column, 70 eV EI | 50 ng/mL |

| ¹H NMR | 400 MHz, DMSO-d₆ | 99% purity threshold |

This compound’s well-characterized properties make it a benchmark in regulatory compliance testing and method validation.

Propiedades

IUPAC Name |

1-phenyl-1-pyridin-2-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12;/h2-10,15H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAFYKHPBHARFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335740 | |

| Record name | 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879671-67-7 | |

| Record name | 2-Pyridinemethanol, α-methyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879671-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-hydroxy-1-phenylethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinemethanol, α-methyl-α-phenyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Grignard Reaction Route

Overview:

The most commonly employed synthetic route for 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to 2-acetylpyridine or 2-bromopyridine derivatives, followed by acidification to form the hydrochloride salt.

- Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous ether.

- Step 2: The Grignard reagent is then added dropwise to a cooled (typically -78°C) solution of 2-acetylpyridine or 2-bromopyridine in anhydrous ether or tetrahydrofuran (THF).

- Step 3: The reaction mixture is gradually warmed to room temperature to complete the addition reaction.

- Step 4: Quenching the reaction with saturated ammonium chloride solution to neutralize excess Grignard reagent and to protonate the alkoxide intermediate, yielding the corresponding alcohol.

- Step 5: The crude product is isolated by extraction, then treated with hydrochloric acid to convert the free base to the hydrochloride salt, which precipitates out.

- Step 6: Purification is achieved by recrystallization from ethanol or ethanol/water mixtures.

Reaction Scheme:

$$

\text{2-Acetylpyridine} + \text{PhMgBr} \xrightarrow[-78^\circ C \to RT]{} \text{1-Phenyl-1-(pyridin-2-yl)ethanol} \xrightarrow[\text{HCl}]{} \text{this compound}

$$

- High selectivity and yield.

- Straightforward purification by recrystallization.

- Well-established and scalable for industrial application.

- Strict anhydrous conditions are required to prevent Grignard reagent decomposition.

- Temperature control is critical to avoid side reactions.

Industrial Production Considerations

Industrial synthesis typically favors the Grignard route due to its robustness and scalability. Key parameters include:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Anhydrous ether or THF | Ensures Grignard reagent stability |

| Temperature | -78°C to room temperature | Controls reaction rate and selectivity |

| Quenching Agent | Saturated ammonium chloride | Neutralizes excess reagent |

| Acidification | Concentrated hydrochloric acid | Converts free base to hydrochloride salt |

| Purification | Recrystallization from ethanol | Yields high purity product |

| Storage | 2-8°C, light-sensitive | Maintains stability |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|

| Grignard Reaction | 2-Acetylpyridine + PhMgBr | Anhydrous ether, -78°C to RT, HCl | High yield, >90% purity | Most common, scalable |

| Reduction of Ketone | 1-Phenyl-1-(pyridin-2-yl)ethanone | LiAlH4 or NaBH4, acid workup | Moderate to high yield | Requires ketone precursor |

| Condensation (Indirect) | 2-Aminopyridines + α-halogenocarbonyl | Base or catalyst-free, microwave | High yield reported for analogs | Less direct, eco-friendly alternatives |

Análisis De Reacciones Químicas

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride has the molecular formula and a molecular weight of approximately 235.71 g/mol. The compound features a phenyl group and a pyridin-2-yl group attached to an ethanol moiety, which contributes to its distinct chemical and biological properties.

Chemistry

This compound is widely used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry, facilitating various reactions due to its ability to form stable complexes with metal ions.

Biology

Research into the biological activities of this compound has shown potential antimicrobial and anticancer properties. Studies indicate that it may act as an H1-antihistamine, blocking histamine receptors and alleviating allergic reactions. This positions it as a candidate for further development in allergy treatments.

Medicine

The compound is being investigated as a pharmaceutical intermediate in the development of new drugs. Its structural characteristics suggest interactions with various biological systems, making it relevant in medicinal chemistry research.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and dyes.

Case Studies

Recent studies have explored the anti-proliferative effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HEp-2 (laryngeal cancer). For instance, derivatives synthesized from similar structures exhibited promising results in inhibiting cell growth at low concentrations, indicating potential therapeutic avenues for further exploration .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Impurities

The table below compares this compound with related impurities in doxylamine synthesis:

Key Observations :

Functional Group Variations in Related Hydrochlorides

2-(Pyridin-2-yl)ethanol Hydrochloride

- CAS : 101948-60-1

- Impact : Reduced lipophilicity compared to the target compound, affecting membrane permeability .

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol Hydrochloride

Pharmacologically Active Analogues

Doxylamine Succinate (DOX)

- Structure : Dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine succinate .

- Comparison : DOX incorporates the target compound as a structural subunit but adds a succinate ester and dimethylamine chain, enhancing antihistamine activity .

Suvecaltamide Hydrochloride

Analytical and Pharmacokinetic Differences

Solubility and Stability

Spectroscopic Differentiation

Pharmacological Relevance

- The pyridine ring in the target compound contributes to π-π stacking interactions in histamine receptors, while pyrrolidine/pyrrole analogues (e.g., ) exhibit varied affinity due to altered electron distribution .

Actividad Biológica

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the molecular formula CHClNO and a molecular weight of approximately 235.71 g/mol. It is primarily recognized as an intermediate in the synthesis of antihistamines and exhibits a hydroxyl group attached to a carbon that is also bonded to both a phenyl group and a pyridine ring. This structural configuration is crucial for its biological activity.

The synthesis typically involves several key steps, ensuring high yields and purity suitable for pharmaceutical applications. The compound can undergo oxidation reactions to form ketones or aldehydes, which may enhance its biological activity or facilitate the synthesis of derivatives with improved properties.

Antihistaminic Properties

This compound is primarily studied for its role as an H1-antihistamine. It functions by blocking histamine receptors, thereby alleviating symptoms associated with allergic reactions such as itching, sneezing, and runny nose. This mechanism highlights its potential use in treating allergic conditions.

Neuroprotective Effects

Research indicates that compounds with similar structural features may exhibit neuroprotective effects and modulate neurotransmitter systems. These properties suggest that this compound could have applications beyond antihistaminic effects, potentially aiding in neurological disorders.

Anticancer Potential

Recent studies have investigated the compound's efficacy in cancer treatment. Specifically, it has been noted for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression within the tumor microenvironment. By inhibiting IDO1, the compound may restore immune responses against cancer cells, indicating a promising avenue for further research in oncology.

The mechanisms through which this compound exerts its biological effects involve interaction with various receptors:

- Histamine Receptors : Its primary action as an antihistamine involves competitive inhibition at H1 receptors.

- IDO1 Inhibition : As an IDO1 inhibitor, it disrupts the kynurenine pathway responsible for tryptophan degradation, which is critical in regulating immune responses against tumors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | 944698-52-6 | 0.96 | Contains an isopropyl group enhancing lipophilicity. |

| Diphenyl(pyridin-2-yl)methanol | 19490-90-5 | 1.00 | Lacks the hydroxymethyl group; more hydrophobic. |

| Diphenyl(pyridin-2-yl)methanol hydrochloride | 109812-56-8 | 0.98 | Hydrochloride salt form; similar activity profile. |

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Activity : A study demonstrated that phenyl-pyridin derivatives possess antiviral properties against HIV by reducing cellular iron levels and inhibiting viral replication without cytotoxicity .

- Iron Chelation : Research on iron chelators based on phenyl-pyridin structures indicated their ability to inhibit HIV replication by disrupting iron homeostasis within cells .

- Anticancer Research : Investigations into IDO inhibitors have shown that modifications to similar compounds can enhance their anticancer efficacy, providing a pathway for developing new cancer therapies based on the structure of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.